

# Application Notes and Protocols for Studying Platinum-Resistant Ovarian Cancer with Ivospemin

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## Compound of Interest

Compound Name: *Ivospemin*

Cat. No.: *B10826509*

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## Introduction

Platinum-resistant ovarian cancer presents a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. **Ivospemin** (SBP-101), a spermine analogue, has emerged as a promising agent in this context. These application notes provide a comprehensive guide to utilizing **Ivospemin** for investigating platinum-resistant ovarian cancer, detailing its mechanism of action, experimental protocols, and relevant data.

**Ivospemin** functions as a polyamine metabolism modulator. Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer.<sup>[1][2]</sup> **Ivospemin** exerts its effects by depressing the activity of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, and inducing the polyamine catabolic enzyme spermidine/spermine-N1-acetyltransferase (SSAT).<sup>[3][4]</sup> This dual action leads to the depletion of intracellular polyamine pools, thereby inhibiting cancer cell growth. Notably, **Ivospemin** has demonstrated efficacy in both platinum-sensitive and platinum-resistant ovarian cancer cell lines, as well as in preclinical murine models.<sup>[3][5]</sup>

## Quantitative Data Summary

The following tables summarize the in vitro efficacy of **Ivospemin** in various ovarian adenocarcinoma cell lines, including those with resistance to cisplatin.

Table 1: In Vitro Efficacy of **Ivospemin** in Human Ovarian Adenocarcinoma Cell Lines

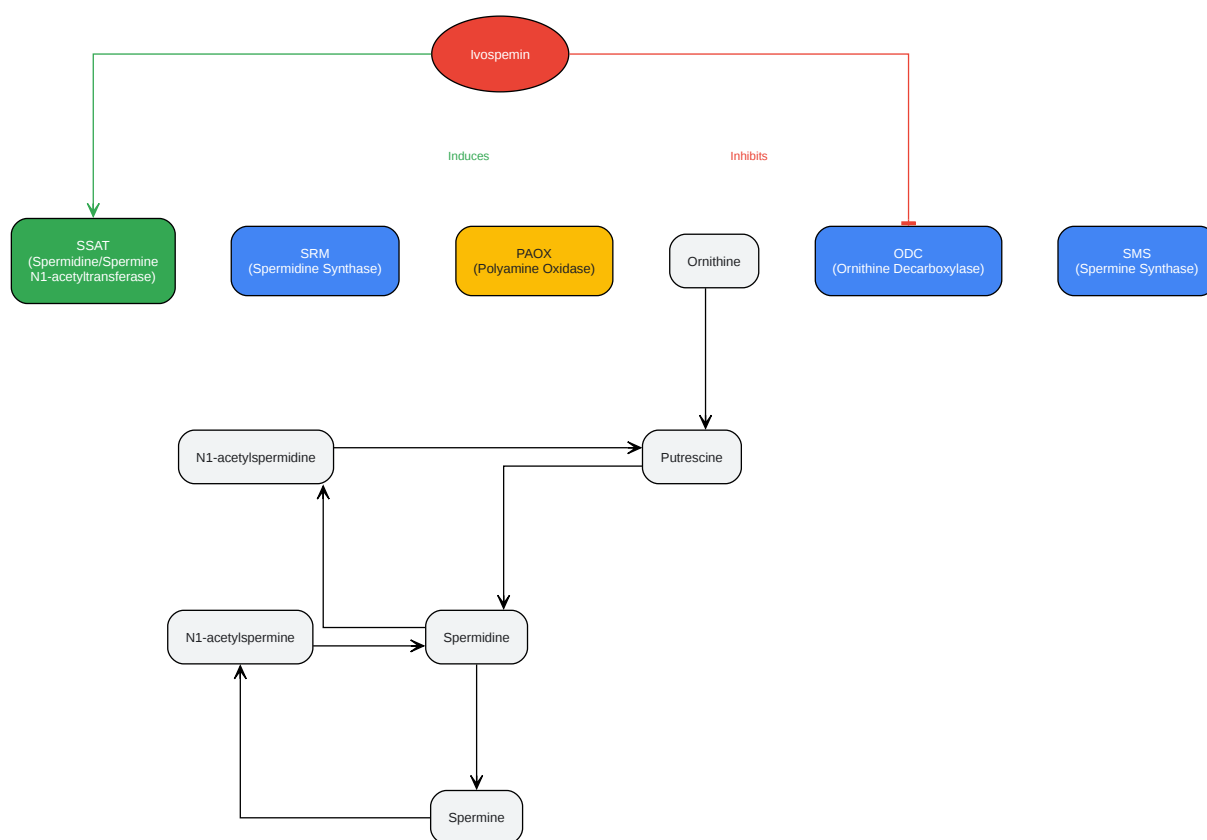
Cell Line	Cisplatin Sensitivity	Ivospemin 96h IC50 (μM)[1]	Cisplatin 48h IC50 (μM)[1]
CaOV-3	Sensitive	2.56	4.24
A2780	Sensitive	0.95	5.21
OV90	Resistant	3.24	14.13
ACRP	Resistant	1.41	28.42

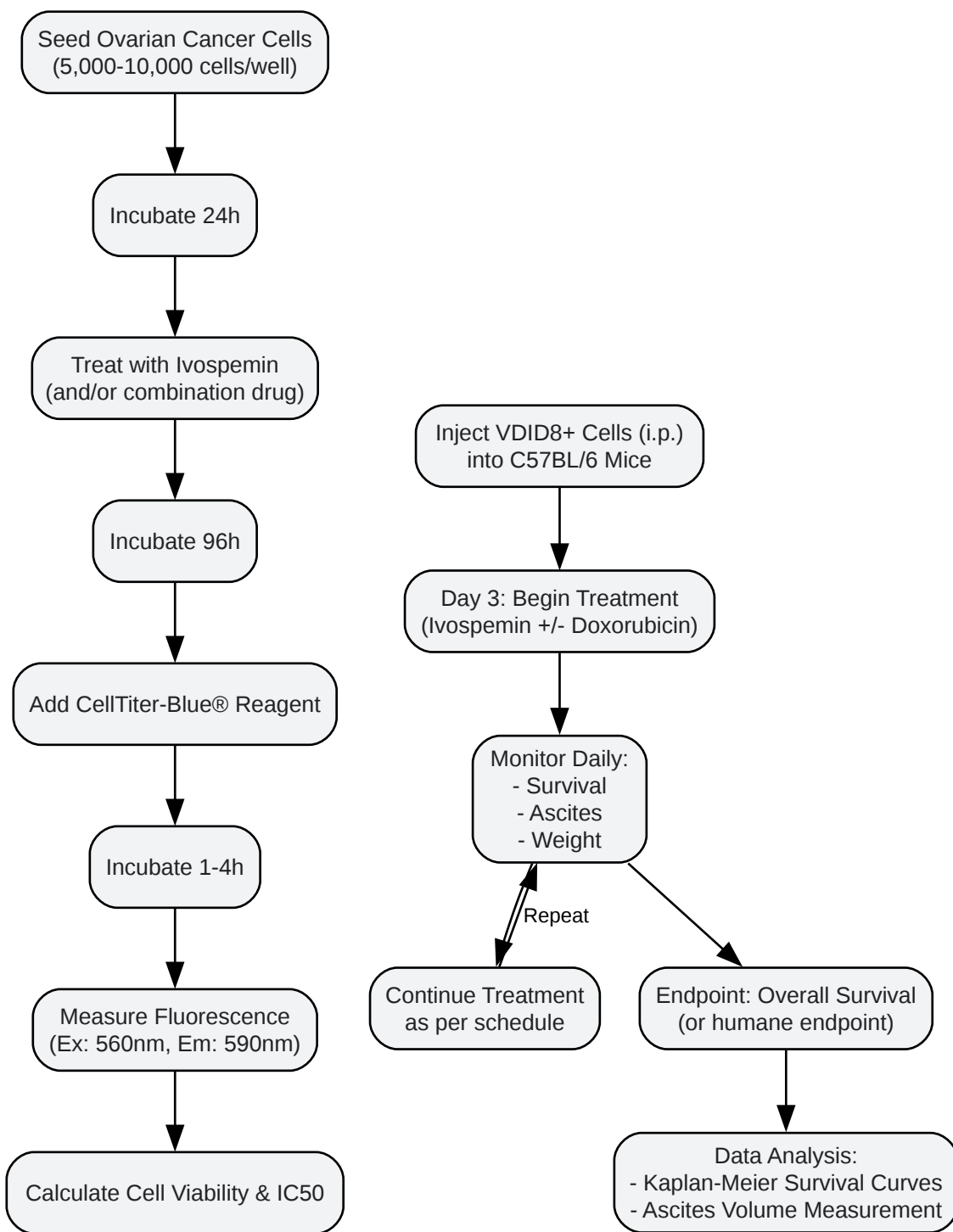
Table 2: In Vivo Efficacy of **Ivospemin** in Combination with Doxorubicin in a VDID8+ Murine Ovarian Cancer Model

Treatment Group	Median Lifespan Increase over Control	Reference
Ivospemin (24 mg/kg) + Doxorubicin (1 mg/kg)	35% increase over doxorubicin alone	[1]
Ivospemin (24 mg/kg) + Sub-clinical Doxorubicin (0.5 mg/kg)	20% increase in median lifespan	[1]

## Signaling Pathway

The primary mechanism of action of **Ivospemin** involves the modulation of the polyamine metabolic pathway. The following diagram illustrates the key steps in this pathway and the points of intervention by **Ivospemin**.





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